N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-26(21,22)19-7-6-10-14(8-19)25-16(17-10)18-15(20)13-9-23-11-4-2-3-5-12(11)24-13/h2-5,13H,6-9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAFGWUEYXBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that combines multiple heterocyclic structures. Its unique molecular configuration suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyridine core and a benzo-dioxine structure. The presence of the methylsulfonyl group enhances its solubility and bioavailability. The molecular formula is with a molecular weight of 315.36 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Antibacterial | < 3.09 |
| 4-Amino-thiazole | Antibacterial | 500 |
| Benzo[c][1,2,5]thiadiazole derivatives | Anticancer | Varies |
The compound has demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using DPPH radical scavenging assays. The results indicate that it effectively reduces oxidative stress by neutralizing free radicals. This property is crucial for its potential therapeutic applications in diseases related to oxidative damage.
Inhibition Studies
In vitro studies have shown that the compound can inhibit key enzymes involved in cancer progression and inflammation:
- Collagen Prolyl-4-Hydroxylase (CP4H) : Inhibition of this enzyme can reduce fibrosis in liver tissues.
- Acetylcholinesterase : The compound exhibits inhibitory activity against this enzyme, which is significant for treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Anticancer Properties : A study focused on the compound's effects on cancer cell lines revealed a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : In a model of neuroinflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels (IL-1β and TNF-α) significantly compared to control groups. This suggests a potential application in treating neurodegenerative disorders .
Scientific Research Applications
The compound exhibits a range of biological activities that are being investigated for their therapeutic potential:
Antimicrobial Activity
Research indicates that compounds similar to N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide demonstrate promising antimicrobial properties. For example:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Antibacterial | < 3.09 |
| 4-Amino-thiazole | Antibacterial | 500 |
| Benzo[c][1,2,5]thiadiazole derivatives | Anticancer | Varies |
The compound has shown effective inhibition against various Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using DPPH radical scavenging assays. Results indicate that it effectively reduces oxidative stress by neutralizing free radicals. This property is crucial for potential therapeutic applications in diseases related to oxidative damage.
Enzyme Inhibition Studies
In vitro studies have demonstrated that the compound can inhibit key enzymes involved in cancer progression and inflammation:
- Collagen Prolyl-4-Hydroxylase (CP4H) : Inhibition may reduce fibrosis in liver tissues.
- Acetylcholinesterase : Exhibits inhibitory activity significant for treating neurodegenerative diseases such as Alzheimer's disease.
Anticancer Properties
A study focused on the compound's effects on cancer cell lines revealed a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Neuroprotective Effects
In models of neuroinflammation induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine levels (IL-1β and TNF-α) compared to control groups. This suggests potential applications in treating neurodegenerative disorders.
Q & A
Q. What are the optimal synthetic routes for preparing N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
The synthesis of structurally complex heterocycles like this compound typically involves multi-step reactions. A general approach includes:
- Step 1 : Formation of the thiazolo[5,4-c]pyridine core via cyclization reactions, such as Hantzsch thiazole synthesis or ring-closing metathesis.
- Step 2 : Sulfonylation at the 5-position using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the methylsulfonyl group .
- Step 3 : Coupling the dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety via amide bond formation, employing coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or DCM) .
Key parameters include temperature control (<0°C for sulfonylation) and stoichiometric ratios to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological recommendations:
- Chromatography : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA) to assess purity.
- Spectroscopy :
- 1H/13C NMR : Verify substituent positions and confirm absence of residual solvents.
- HRMS : Confirm molecular weight (e.g., ESI+ mode for protonated ions).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Statistical validation (e.g., triplicate runs) ensures reproducibility .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental
- Reaction Path Search : Use software like Gaussian or ORCA to model intermediates and activation energies for key steps (e.g., cyclization or sulfonylation) .
- Solvent Selection : Predict solvent effects via COSMO-RS simulations to enhance yield (e.g., polar aprotic solvents for sulfonylation).
- Machine Learning : Train models on reaction databases to predict optimal catalysts or temperatures, reducing trial-and-error approaches .
Q. What strategies address contradictions in biological activity data for this compound across studies?
Contradictions may arise from assay variability or impurities. Mitigation approaches:
- Dose-Response Reproducibility : Validate activity in ≥3 independent assays (e.g., enzyme inhibition or cell viability) with standardized protocols.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-methylsulfonyl derivatives) that may interfere with bioactivity .
- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to compare datasets and isolate confounding variables (e.g., cell line heterogeneity) .
Q. How can reactor design improve scalability for large-scale synthesis?
Advanced reactor configurations:
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing hotspots and improving safety .
- Membrane Reactors : Separate byproducts in real-time (e.g., unreacted methylsulfonyl chloride) to drive reactions to completion .
- Process Simulation : Use Aspen Plus or COMSOL Multiphysics to model reaction kinetics and optimize residence time .
Data-Driven Research Questions
Q. What statistical frameworks are recommended for optimizing reaction yields?
Adopt design-of-experiments (DoE) methodologies:
- Factorial Design : Screen variables (e.g., temperature, catalyst loading) to identify critical parameters.
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between solvent polarity and yield) .
- Bayesian Optimization : Efficiently explore high-dimensional parameter spaces with limited experimental runs .
Q. How can AI-driven tools predict metabolic stability or toxicity of this compound?
Leverage cheminformatics platforms:
- ADMET Prediction : Use tools like ADMETLab or SwissADME to estimate bioavailability, CYP450 interactions, and hERG liability.
- Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., liver enzymes) to assess metabolic pathways .
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
